2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups and heterocyclic structures
Preparation Methods
The synthesis of 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrano[3,2-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzodioxole moiety: This step often involves a coupling reaction, such as a Pd-catalyzed C-N cross-coupling.
Functionalization with the thiophene group: This can be done through a substitution reaction, where a thiophene derivative is introduced.
Final modifications:
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide.
Scientific Research Applications
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, in anticancer research, the compound may target microtubules and tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile include:
Indole-based compounds: These compounds also exhibit anticancer properties and share structural similarities with the benzodioxole moiety.
Pyran derivatives: These compounds have similar core structures and are studied for their biological activities.
Thiophene-containing compounds: These compounds are known for their electronic properties and are used in materials science.
The uniqueness of this compound lies in its combination of these diverse functional groups, which contribute to its multifaceted applications and potential.
Properties
Molecular Formula |
C22H17N3O4S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-thiophen-2-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H17N3O4S/c1-12-7-17-20(19(18-3-2-6-30-18)14(9-23)21(24)29-17)22(26)25(12)10-13-4-5-15-16(8-13)28-11-27-15/h2-8,19H,10-11,24H2,1H3 |
InChI Key |
OXUMXJMWZQSJSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)N1CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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